molecular formula C11H12F3NO B11813650 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine

Cat. No.: B11813650
M. Wt: 231.21 g/mol
InChI Key: YDTATEAXQQTZGU-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, facilitating its interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
  • 2-(3-trifluoromethoxyphenyl)pyrrolidine

Uniqueness

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]pyrrolidine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)8-5-6-15-7-8/h1-4,8,15H,5-7H2

InChI Key

YDTATEAXQQTZGU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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